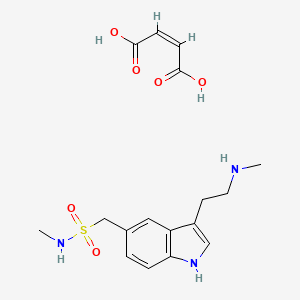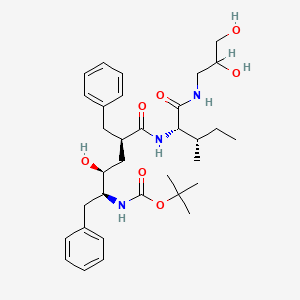
Carbamic acid, (5-((1-(((2,3-dihydroxypropyl)amino)carbonyl)-2-methylbutyl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-((1-(((2,3-dihydroxypropyl)amino)carbonyl)-2-methylbutyl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Carbamic Acid Derivative: The initial step involves the reaction of an amine with carbon dioxide or a carbonyl compound to form a carbamic acid derivative.
Introduction of the Hydroxyl Groups: The hydroxyl groups can be introduced through reactions such as hydrolysis or oxidation of precursor molecules.
Formation of the Ester Group: The ester group is typically formed by reacting the carbamic acid derivative with an alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Final Assembly: The final step involves coupling the intermediate compounds through amide bond formation, often using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester and carbamic acid groups can be reduced to their corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of new amide or ester derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its structural complexity and reactivity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation, making them potential candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent modifications. The molecular targets and pathways involved can vary, but typically include key metabolic enzymes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.
Hydroxy esters: Compounds with similar hydroxyl and ester groups.
Amide-containing compounds: Compounds with similar amide linkages.
Uniqueness
What sets this compound apart is its combination of multiple functional groups in a single molecule, providing a unique platform for diverse chemical reactions and applications. Its structural complexity allows for specific interactions in biological systems, making it a versatile tool in scientific research.
This detailed overview highlights the multifaceted nature of Carbamic acid, (5-((1-(((2,3-dihydroxypropyl)amino)carbonyl)-2-methylbutyl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester and its potential applications across various fields
Propriétés
Numéro CAS |
126409-66-3 |
|---|---|
Formule moléculaire |
C33H49N3O7 |
Poids moléculaire |
599.8 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S,3S)-1-(2,3-dihydroxypropylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H49N3O7/c1-6-22(2)29(31(41)34-20-26(38)21-37)36-30(40)25(17-23-13-9-7-10-14-23)19-28(39)27(18-24-15-11-8-12-16-24)35-32(42)43-33(3,4)5/h7-16,22,25-29,37-39H,6,17-21H2,1-5H3,(H,34,41)(H,35,42)(H,36,40)/t22-,25+,26?,27-,28-,29-/m0/s1 |
Clé InChI |
CNNKZGRBCPFNKW-FBDKSPSPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(CO)O)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CCC(C)C(C(=O)NCC(CO)O)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


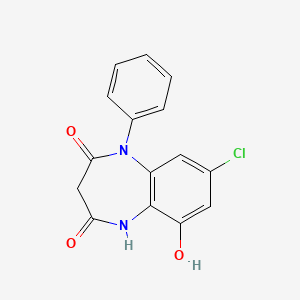
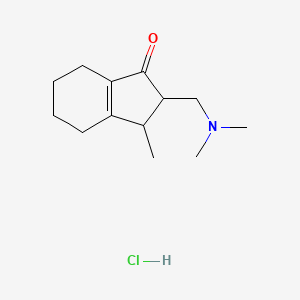
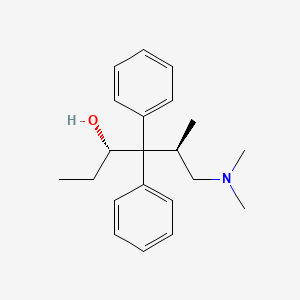

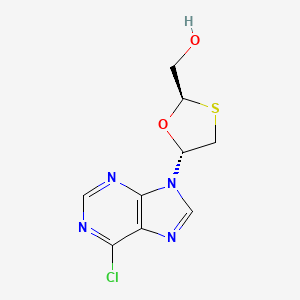


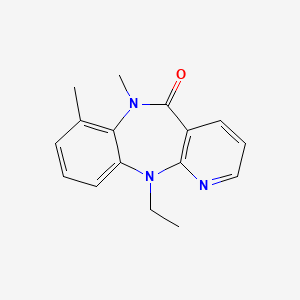
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
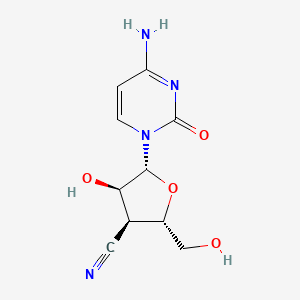

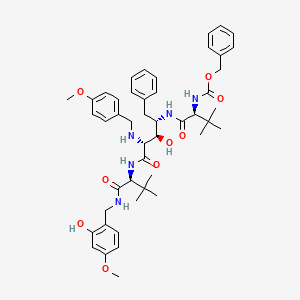
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
